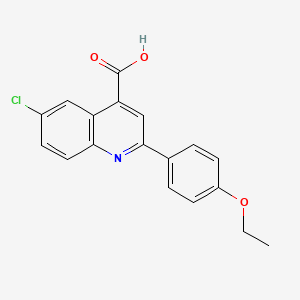

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Description

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C18H14ClNO3. It is a derivative of quinoline, a structure known for its wide range of biological and pharmaceutical applications. This compound is characterized by the presence of a chloro group at the 6th position, an ethoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.

Properties

IUPAC Name |

6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUXCIVKCYOOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401846 | |

| Record name | 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897560-18-8 | |

| Record name | 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897560-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid typically involves constructing the quinoline core substituted at the 6-position with chlorine and at the 2-position with a 4-ethoxyphenyl group, followed by introduction of the carboxylic acid moiety at the 4-position. The methods can be broadly categorized into:

- Transition metal-catalyzed coupling reactions

- Metal-free ionic liquid-mediated syntheses

- Ultrasound irradiation-assisted protocols

- Green chemistry and solvent-free methods

These approaches optimize reaction conditions such as temperature, time, and solvent to maximize yield and minimize by-products.

Transition Metal-Catalyzed Synthesis

One effective method employs transition metal catalysts (e.g., palladium or iron-based catalysts) to facilitate the coupling of substituted aryl ketones or anilines with appropriate quinoline precursors.

- Starting from 5-chloroindole-2,3-dione and 4-ethoxyacetophenone, a Pfitzinger reaction under reflux with potassium hydroxide can be used to form the quinoline ring system.

- The reaction proceeds through condensation and cyclization steps, yielding the 6-chloro-2-(4-ethoxyphenyl)quinoline intermediate.

- Subsequent oxidation or hydrolysis introduces the carboxylic acid group at the 4-position.

This method can achieve moderate to good yields (~60-70%) and is scalable for laboratory synthesis.

Ionic Liquid-Mediated and Metal-Free Methods

Recent advances include the use of ionic liquids as green solvents and catalysts, which enable metal-free synthesis routes. These methods offer advantages such as:

- Reduced environmental impact

- Mild reaction conditions

- Simplified product isolation

For example, ionic liquids containing acidic functional groups can catalyze the cyclization and carboxylation steps efficiently at moderate temperatures (around 80°C) under solvent-free or minimal solvent conditions.

Ultrasound Irradiation and Green Protocols

Ultrasound-assisted synthesis accelerates reaction rates by enhancing mass transfer and energy input. This method has been applied to quinoline derivatives, including 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, resulting in:

- Shorter reaction times (often less than a few hours)

- Higher yields due to improved reaction kinetics

- Lower energy consumption

Green chemistry protocols combine ultrasound with recyclable catalysts (e.g., magnetic nanoparticles functionalized with urea-thiazole sulfonic acid) to enable solvent-free synthesis with easy catalyst recovery and reuse.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Chloroindole-2,3-dione + 4-ethoxyacetophenone, KOH, reflux, 20 h | Pfitzinger reaction | ~66 | Formation of quinoline core |

| 2 | Acidification with 6 M HCl to pH 3 | Work-up | - | Isolation of carboxylic acid |

| 3 | Use of Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid catalyst, 80°C, solvent-free, 30 min | Catalytic cyclization/carboxylation | High | Catalyst recyclable, green synthesis protocol |

| 4 | Ionic liquid-mediated reaction, room temperature to 80°C | Metal-free catalysis | Moderate | Environmentally friendly approach |

| 5 | Ultrasound irradiation, solvent-free or minimal solvent | Accelerated reaction kinetics | Improved | Short reaction time, enhanced yield |

Research Findings and Analytical Data

- The compound's structure and purity are confirmed by NMR (1H and 13C), mass spectrometry, and elemental analysis.

- Yields vary depending on the method but generally range from 60% to 85% under optimized conditions.

- Magnetic nanoparticle-supported catalysts allow easy separation and reuse, maintaining catalytic efficiency over multiple cycles.

- The use of ionic liquids and ultrasound reduces hazardous waste and energy consumption, aligning with sustainable chemistry principles.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Transition Metal Catalysis | Pd or Fe catalysts, Pfitzinger reaction | High selectivity, good yields | Requires metal catalysts |

| Ionic Liquid-Mediated Synthesis | Metal-free, green solvents | Eco-friendly, mild conditions | May require specific ionic liquids |

| Ultrasound-Assisted Synthesis | Enhanced kinetics, solvent-free | Faster reactions, energy efficient | Requires ultrasound equipment |

| Magnetic Nanoparticle Catalysis | Recyclable catalyst, solvent-free | Easy catalyst recovery, green | Catalyst preparation complexity |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylate derivatives.

Reduction: The chloro group can be reduced to form 6-hydroxyquinoline derivatives.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinoline-4-carboxylate derivatives.

Reduction: 6-Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and ultimately cell death, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase, an enzyme essential for bacterial DNA replication.

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

- 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

- 6-Chloro-2-(4-ethoxyphenyl)quinoline-3-carboxylic acid

Uniqueness

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4th position of the phenyl ring enhances its lipophilicity, potentially improving its ability to penetrate cell membranes. Additionally, the chloro group at the 6th position of the quinoline ring contributes to its reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Biological Activity

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a chlorine atom at position 6 and an ethoxyphenyl group at position 2. The carboxylic acid functional group is located at position 4. This unique arrangement contributes to its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Several studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, modifications at the C-6 position in related compounds have been shown to enhance activity against Mycobacterium tuberculosis (Mtb), with specific halogen substitutions leading to increased efficacy . The introduction of a chlorine atom at C-6 has been associated with improved anti-TB activity, suggesting that similar modifications in 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid may yield potent antimicrobial agents.

Anticancer Activity

Quinoline derivatives have also been explored as potential anticancer agents. A study on related compounds demonstrated that certain derivatives could inhibit cell proliferation in leukemia cell lines through mechanisms such as cell cycle arrest and differentiation rather than apoptosis . The ability to induce G0/G1 phase cell cycle arrest suggests that 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid may exhibit similar anticancer properties.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects in Leukemia Models

In a specific case study involving a derivative similar to 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, researchers evaluated its effects on MLLr leukemic cells. The study found that treatment with the compound led to significant reductions in colony formation, indicating potent anticancer effects. Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest without triggering apoptosis, suggesting a unique mechanism of action that could be further explored in future research .

Q & A

Q. What are the common synthetic routes for 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) to form the quinoline core . Alternatively, palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the 4-ethoxyphenyl group to pre-functionalized quinoline intermediates . Key steps include:

- Cyclization : Acid- or base-mediated closure of intermediates.

- Functionalization : Chlorination at the 6-position using POCl₃ or SOCl₂ .

- Purification : Column chromatography (silica gel, 100–200 mesh) with ethyl acetate/petroleum ether gradients .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent integration and coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 358.17) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., planar quinoline systems with deviations <0.03 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening : Replace Pd/Cu with Ni catalysts for cost efficiency in cross-coupling .

- Solvent Optimization : Use DMF for polar intermediates or toluene for high-temperature reactions .

- Temperature Control : Reflux at 80–100°C for acid chloride formation .

- Yield Analysis : Monitor by TLC (ethyl acetate/petroleum ether, 4:6) and adjust stoichiometry (e.g., 1.5 eq. amine for amidation) .

Q. What strategies address solubility limitations in biological assays?

Methodological Answer:

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Q. What computational methods predict bioactivity and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

- QSAR Models : Train on datasets with ClogP and molar refractivity descriptors .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.